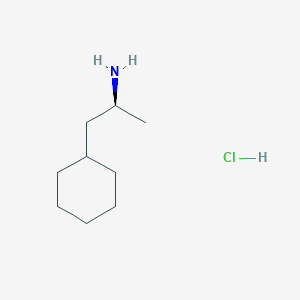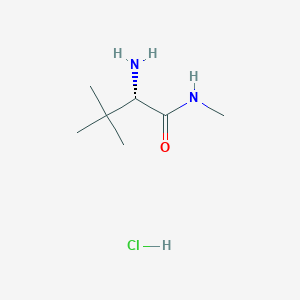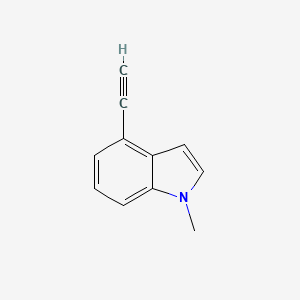![molecular formula C8H5F3N2OS B1406465 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1628317-84-9](/img/structure/B1406465.png)
6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
“6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential antimycobacterial activity . It’s part of a class of compounds known as thienopyrimidinones .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents . The synthesis process involves the design and creation of a number of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a trifluoroethyl group attached to the thieno[2,3-d]pyrimidin-4(3H)-one core .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- One-Step Synthesis Approach : A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones like 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported, which is characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).
- Synthesis of Substituted Derivatives : Efficient synthesis methods have been developed for creating various substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are significant due to their potential pharmacological activities (Hu et al., 2014).
Pharmacological Applications
- Antimicrobial Properties : Some derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have shown moderate and selective activity against Gram-positive bacteria strains (Candia et al., 2017).
- Anticancer Potential : Certain thieno[2,3-d]pyrimidinones, including those related to this compound, have been reported as potent anticancer agents. For instance, a study found that specific compounds exhibited significant inhibition activities against lung cancer cell lines (Hu et al., 2014).
- Anti-inflammatory Activities : New thienopyrimidine derivatives have been tested for their antimicrobial and anti-inflammatory properties, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The interaction between this compound and cytochrome bd oxidase results in the inhibition of the enzyme’s activity, thereby disrupting the bacterial respiratory process. Additionally, this compound has been found to exhibit antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the growth of Mycobacterium tuberculosis by targeting the cytochrome bd oxidase enzyme . This inhibition leads to a decrease in ATP production, which is essential for bacterial survival. Furthermore, this compound has been found to be non-cytotoxic to mammalian cells, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity . The inhibition of cytochrome bd oxidase disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing bacterial cell death. Additionally, this compound has been shown to modulate gene expression by affecting transcription factors involved in the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cytochrome bd oxidase, leading to sustained antimycobacterial activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent inhibition of Mycobacterium tuberculosis growth, with higher doses resulting in greater bacterial inhibition . At very high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome bd oxidase . This compound affects metabolic flux by inhibiting the electron transport chain, leading to a decrease in ATP production . Additionally, this compound has been shown to modulate the levels of various metabolites involved in energy metabolism, further highlighting its potential as a metabolic regulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is efficiently taken up by bacterial cells, where it accumulates in the cytoplasm and exerts its inhibitory effects on cytochrome bd oxidase . In mammalian cells, this compound is distributed primarily in the liver and kidneys, where it undergoes metabolic processing .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it targets cytochrome bd oxidase . In mammalian cells, this compound is primarily found in the mitochondria, where it may influence mitochondrial function and energy metabolism
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(14)12-3-13-7(5)15-4/h1,3H,2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAWLCWXJREENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199663 | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1628317-84-9 | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628317-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
